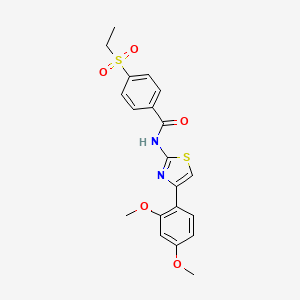

N-(4-(2,4-dimethoxyphenyl)thiazol-2-yl)-4-(ethylsulfonyl)benzamide

Description

N-(4-(2,4-Dimethoxyphenyl)thiazol-2-yl)-4-(ethylsulfonyl)benzamide is a synthetic small molecule featuring a thiazole core substituted at the 4-position with a 2,4-dimethoxyphenyl group and at the 2-position with a benzamide moiety bearing an ethylsulfonyl substituent. The ethylsulfonyl group enhances solubility and may influence binding interactions, while the dimethoxyphenyl substituent contributes to electronic and steric effects. Thiazole derivatives are frequently explored for their pharmacological properties, including kinase inhibition, anti-inflammatory activity, and modulation of signaling pathways .

Properties

IUPAC Name |

N-[4-(2,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-4-ethylsulfonylbenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20N2O5S2/c1-4-29(24,25)15-8-5-13(6-9-15)19(23)22-20-21-17(12-28-20)16-10-7-14(26-2)11-18(16)27-3/h5-12H,4H2,1-3H3,(H,21,22,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GZIQVTSQSXAPNC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCS(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NC(=CS2)C3=C(C=C(C=C3)OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20N2O5S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

432.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(4-(2,4-dimethoxyphenyl)thiazol-2-yl)-4-(ethylsulfonyl)benzamide, with the CAS number 941999-00-4, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, synthesis, structure-activity relationships (SAR), and potential therapeutic applications.

- Molecular Formula : CHNOS

- Molecular Weight : 432.5 g/mol

- Structure : The compound features a thiazole ring, a benzamide moiety, and an ethylsulfonyl group, which contribute to its biological activity.

Antitumor Activity

Research indicates that thiazole derivatives exhibit potent antitumor properties. In a study evaluating various thiazole compounds, this compound demonstrated significant cytotoxic effects against several cancer cell lines. The compound was found to inhibit cell proliferation effectively, with IC values comparable to established chemotherapeutic agents.

| Cell Line | IC (µM) | Reference Compound |

|---|---|---|

| A549 (Lung cancer) | 1.98 ± 1.22 | Doxorubicin |

| HeLa (Cervical cancer) | 1.61 ± 1.92 | Doxorubicin |

The structure-activity relationship analysis revealed that the methoxy groups on the phenyl ring enhance the compound's cytotoxicity by increasing its electron density, which facilitates interactions with cellular targets.

Antimicrobial Activity

This compound has also been investigated for its antimicrobial properties. In vitro studies showed that it exhibits activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria.

| Microorganism | Inhibition Zone (mm) | Standard |

|---|---|---|

| Staphylococcus aureus | 15 | Norfloxacin |

| Escherichia coli | 12 | Norfloxacin |

The presence of the thiazole and sulfonamide moieties is believed to play a crucial role in its antimicrobial efficacy by disrupting bacterial cell wall synthesis.

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets within cells:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in tumor growth and bacterial proliferation.

- Cell Cycle Arrest : It has been observed to induce cell cycle arrest in cancer cells, leading to apoptosis.

- Reactive Oxygen Species (ROS) Generation : The compound can increase ROS levels in cells, contributing to oxidative stress and subsequent cell death.

Study on Antitumor Effects

A recent study published in MDPI evaluated the antitumor effects of various thiazole derivatives, including this compound. The researchers conducted assays on multiple cancer cell lines and found that this compound significantly inhibited cell growth through apoptosis induction mechanisms.

Investigation of Antimicrobial Properties

Another study focused on the antimicrobial activity of thiazole derivatives against clinical isolates of bacteria. This compound was tested against strains resistant to common antibiotics. Results indicated that it effectively inhibited growth in resistant strains, suggesting potential as a novel antimicrobial agent.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound shares structural motifs with several sulfonylbenzamide-thiazole derivatives (Table 1):

Key Observations :

- Substituent Position : The 2,4-dimethoxyphenyl group in the target compound introduces electron-donating methoxy groups, contrasting with electron-withdrawing substituents (e.g., nitro in ) or aromatic heterocycles (e.g., pyridinyl in ).

- Sulfonyl Variations : Ethylsulfonyl (target compound) vs. piperidinylsulfonyl (2D216, 2D291) or diethylsulfamoyl () may alter solubility and target affinity.

Physicochemical Properties

Comparative data from analogs (Table 2):

Key Observations :

- The target compound’s molecular weight (442.5 g/mol) is comparable to analogs like 7b (399.5 g/mol) but lower than bulkier derivatives (e.g., 12b at 516.6 g/mol).

- Methoxy groups may improve membrane permeability relative to nitro or sulfamoyl groups.

Q & A

Basic: What are the common synthetic routes for N-(4-(2,4-dimethoxyphenyl)thiazol-2-yl)-4-(ethylsulfonyl)benzamide?

Answer:

The synthesis typically involves multi-step reactions:

Thiazole Ring Formation : Condensation of thiourea derivatives with α-haloketones under reflux in ethanol or DMF to form the thiazole core .

Sulfonylation : Introduction of the ethylsulfonyl group via reaction with ethanesulfonyl chloride in the presence of a base (e.g., pyridine) at 0–5°C to prevent side reactions .

Benzamide Coupling : Amide bond formation between the thiazole-amine and 4-(ethylsulfonyl)benzoyl chloride using coupling agents like HATU or DCC in dichloromethane .

Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization (ethanol/water) is used to achieve >95% purity .

Advanced: How can conflicting solubility data between computational predictions and experimental results be resolved?

Answer:

Discrepancies often arise from solvent polarity and crystalline vs. amorphous forms. Methodological strategies include:

- Experimental Validation : Use differential scanning calorimetry (DSC) to identify polymorphic forms and powder X-ray diffraction (PXRD) to assess crystallinity .

- Solvent Screening : Test solubility in buffered solutions (pH 1.2–7.4) and co-solvents (e.g., PEG-400) to mimic physiological conditions .

- Computational Refinement : Adjust COSMO-RS or Hansen solubility parameters by incorporating experimental crystal lattice energy data .

Basic: What spectroscopic methods confirm the compound’s structure?

Answer:

- NMR Spectroscopy :

- ¹H NMR : Peaks at δ 8.2–8.5 ppm (aromatic protons), δ 3.8–4.1 ppm (methoxy groups), and δ 1.4 ppm (ethylsulfonyl CH₃) .

- ¹³C NMR : Signals for carbonyl (C=O, ~167 ppm) and sulfonyl (SO₂, ~55 ppm) groups .

- Mass Spectrometry (HRMS) : Exact mass confirmation (e.g., [M+H]+ calculated for C₂₀H₁₉N₂O₅S₂: 455.0742) .

- IR Spectroscopy : Stretching vibrations at ~1650 cm⁻¹ (amide C=O) and ~1350 cm⁻¹ (sulfonyl S=O) .

Advanced: What strategies optimize the yield of ethylsulfonyl incorporation during synthesis?

Answer:

- Stepwise Sulfonylation : Pre-activate the sulfonyl chloride with DMAP (4-dimethylaminopyridine) to enhance electrophilicity, reducing side-product formation .

- Temperature Control : Maintain ≤5°C during sulfonylation to minimize hydrolysis of the sulfonyl chloride .

- Catalytic Systems : Use ultrasound-assisted synthesis to improve reaction kinetics and yield (e.g., 85% yield vs. 65% conventional) .

- In Situ Monitoring : Track reaction progress via TLC (Rf = 0.5 in ethyl acetate/hexane 1:1) to terminate at optimal conversion .

Basic: What in vitro assays evaluate its anticancer activity?

Answer:

- MTT Assay : IC₅₀ determination in cancer cell lines (e.g., MCF-7, HepG2) over 48–72 hours, with cisplatin as a positive control .

- Apoptosis Analysis : Flow cytometry with Annexin V/PI staining to quantify early/late apoptotic cells .

- Caspase Activation : Fluorometric detection of caspase-3/7 activity using Ac-DEVD-AMC substrate .

Advanced: How to analyze structure-activity relationships (SAR) when thiazole substituents affect potency?

Answer:

- Molecular Docking : Map interactions with targets (e.g., EGFR kinase) using AutoDock Vina; prioritize substituents enhancing hydrogen bonding (e.g., methoxy groups at C2/C4) .

- Comparative Bioassays : Test analogs with substituent variations (e.g., ethylsulfonyl vs. methylsulfonyl) to correlate logP values (measured via HPLC) with cytotoxicity .

- 3D-QSAR Models : Develop CoMFA/CoMSIA models using IC₅₀ data from ≥20 derivatives to predict optimal substituent patterns .

Advanced: How to address discrepancies in enzyme inhibition data across studies?

Answer:

- Assay Standardization : Replicate experiments under controlled conditions (pH 7.4, 37°C, 1 mM ATP for kinase assays) .

- Enzyme Isoform Screening : Test against isoforms (e.g., COX-1 vs. COX-2) to identify selectivity .

- Purity Verification : Confirm compound integrity (>98% via HPLC; C18 column, acetonitrile/water gradient) to rule out degradation artifacts .

- Statistical Analysis : Apply Bland-Altman plots to assess inter-laboratory variability in IC₅₀ values .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.